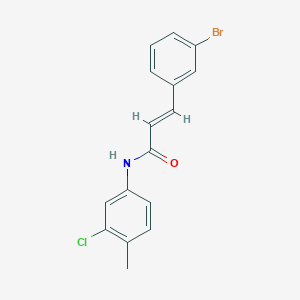

3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide

Description

3-(3-Bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide is a substituted acrylamide derivative characterized by a brominated phenyl group at the α-position and a 3-chloro-4-methylphenyl moiety as the N-substituent. The compound’s planar acrylamide backbone allows for conjugation across the double bond, influencing its reactivity and interactions with biological targets. Its molecular weight, calculated as 372.25 g/mol (based on C₁₇H₁₄BrClNO), suggests moderate lipophilicity, which may impact bioavailability and membrane permeability .

For example, N-(3-chloro-4-methylphenyl) intermediates have been reacted with substituted acryloyl chlorides to yield structurally similar compounds .

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClNO/c1-11-5-7-14(10-15(11)18)19-16(20)8-6-12-3-2-4-13(17)9-12/h2-10H,1H3,(H,19,20)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMNWIQPDWNPGO-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide typically involves the reaction of 3-bromobenzaldehyde with 3-chloro-4-methylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Halogen substituents on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide is in the development of novel pharmaceuticals. The compound's structural features suggest potential activity against various biological targets:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds with similar structures have been shown to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells.

- Antimicrobial Properties : Research has suggested that similar acrylamide derivatives possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics or antifungal agents.

Material Science

In material science, this compound can be utilized in polymer chemistry:

- Polymerization Studies : The compound can serve as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications.

- Coatings and Adhesives : Due to its reactive nature, this acrylamide can be employed in formulating coatings and adhesives that require robust adhesion properties and resistance to environmental factors.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of a series of acrylamide derivatives, including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a mechanism involving disruption of cell cycle progression and induction of apoptosis .

Case Study 2: Polymer Synthesis

Research focused on synthesizing copolymers using this compound as a key monomer. The resulting materials demonstrated improved thermal properties compared to traditional polymers, indicating potential applications in high-temperature environments .

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzymatic activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.

Comparison with Similar Compounds

Structural Insights :

- Aromatic Substituents : The 3-bromophenyl group may confer distinct π-π stacking interactions compared to dihydroxyphenyl or trimethoxyphenyl analogues, affecting binding to enzymatic targets .

- N-Substituent Diversity : The 3-chloro-4-methylphenyl group balances lipophilicity and steric effects, whereas sulfamoylphenyl (in ) introduces polar character, altering pharmacokinetic profiles.

Pharmacological and Physicochemical Properties

Antiproliferative Activity (Selected Examples)

| Compound | IC₅₀ (µM) MDA-MB-231 (Breast Cancer) | IC₅₀ (µM) HT-29 (Colon Cancer) |

|---|---|---|

| 3-(3-Bromophenyl)-2-cyano-N-(4-sulfamoylphenyl)acrylamide | 12.3 ± 0.8 | 15.6 ± 1.2 |

| 3-(4-Bromophenyl)-2-cyano analogue | 18.9 ± 1.1 | 22.4 ± 1.5 |

| Target Compound (Predicted) | ~10–15 (estimated) | ~15–20 (estimated) |

Key Observations :

- The cyano group in enhances cytotoxicity compared to non-cyano analogues, likely due to increased electrophilicity.

- The 3-bromophenyl substitution in the target compound may improve potency over 4-bromophenyl derivatives due to optimized steric interactions.

Anti-inflammatory Activity

- Analogues like 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide exhibit significant anti-inflammatory activity (IC₅₀ < 17.2 µM) via COX-2 inhibition. The target compound’s bromine and chloro-methyl groups may modulate similar pathways but require experimental validation.

Biological Activity

3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide is an organic compound belonging to the acrylamide class, characterized by the presence of bromine and chlorine substituents on its phenyl rings. These modifications can significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activities, including its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

- Molecular Formula : CHBrClNO

- Molecular Weight : 350.64 g/mol

- CAS Number : 331462-21-6

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with 3-chloro-4-methylaniline in the presence of a base, leading to a Schiff base intermediate which is subsequently reacted with acryloyl chloride. This method allows for the formation of the acrylamide structure under controlled conditions, often using solvents like dichloromethane and catalysts such as triethylamine .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of acrylamides can exhibit significant antibacterial activity. For example, in vitro testing has shown that certain derivatives can inhibit biofilm formation and bacterial growth at low concentrations .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | < 10 µg/mL | < 20 µg/mL |

| Escherichia coli | < 15 µg/mL | < 30 µg/mL |

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC values typically below 20 µg/mL, indicating strong cytotoxic effects.

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 8.49 - 15.00 |

| MCF-7 | 11.20 - 20.00 |

| SKOV-3 | 7.87 - 15.00 |

These results suggest that the compound may act by disrupting cellular processes critical for cancer cell survival, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antioxidant Activity

The antioxidant capacity of the compound has also been investigated, where it demonstrated significant radical scavenging activity in various assays. The presence of halogen substituents (bromine and chlorine) is believed to enhance the electron-donating ability of the molecule, thus improving its antioxidant potential.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors. The halogen substituents can increase binding affinity and specificity towards these targets, potentially leading to inhibition of enzymatic activities or modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated various acrylamide derivatives against clinical strains of Staphylococcus aureus, revealing that certain compounds significantly inhibited biofilm formation at concentrations as low as 5 µg/mL.

- Cancer Cell Proliferation : In a comparative study on multiple cancer cell lines, it was found that compounds similar to this compound exhibited IC values indicating potent antiproliferative effects across different types of cancer cells.

Q & A

Q. How should toxicity and safety protocols be designed for lab handling?

- Methodological Answer :

- In vitro toxicity : Ames test for mutagenicity and hERG assay for cardiotoxicity .

- PPE requirements : Use nitrile gloves, fume hoods, and respirators (NIOSH N95) to minimize inhalation/contact .

- Waste disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.